6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine is a complex organic compound characterized by its unique bicyclic structure that incorporates both benzene and oxazecine moieties. With the molecular formula and a molecular weight of approximately 281.36 g/mol, this compound exhibits a distinctive arrangement of atoms that contributes to its chemical properties and potential biological activities . The structure consists of a dibenzoxazecine core with additional methyl groups at specific positions, which can influence its reactivity and interactions with biological systems.
The chemical behavior of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be analyzed through various reactions typical of nitrogen-containing heterocycles. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for various applications.
Research indicates that derivatives of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine may exhibit significant biological activities. Some studies have reported its potential as an antagonist for NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in neuronal systems . This activity suggests possible applications in neuropharmacology, particularly in treating conditions associated with excitotoxicity such as neurodegenerative diseases.
The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be achieved through several methods:
Each method may yield different stereoisomers or derivatives depending on reaction conditions and starting materials.
The unique properties of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine position it for various applications:
Interaction studies involving 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine primarily focus on its binding affinity to neurotransmitter receptors. Research has shown that modifications to the tetrahydrobenzene moiety significantly impact its potency as an NMDA and AMPA receptor antagonist . Such studies are crucial for understanding how structural changes influence biological activity and therapeutic potential.
Several compounds share structural similarities with 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine. These include:
Compound Name | Structure Type | Notable Properties |
---|---|---|
6-Methyl-5H-dibenz[b,i][1,6]oxazecine | Dibenzoxazecine | Exhibits similar receptor activity but less potency |
3-Hydroxy-1H-benzodiazepine | Benzodiazepine | Known for anxiolytic effects; different receptor targets |
2-Aminoquinoline | Heterocyclic amine | Antimicrobial properties; different biological targets |
These compounds highlight the unique positioning of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine within a broader class of biologically active heterocycles. Its specific receptor interaction profile distinguishes it from others in therapeutic contexts.
The dibenzoxazecine core represents a tricyclic heterocyclic system featuring a seven-membered oxazecine ring fused with two benzene rings . The fundamental architecture of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine consists of a central seven-membered heterocycle containing both nitrogen and oxygen heteroatoms, with the tetrahydro designation indicating saturation at positions 6, 7, 8, and 9 .
The conformational behavior of seven-membered heterocycles differs significantly from their six-membered counterparts due to increased ring flexibility and the absence of significant pseudorotational barriers [14] [16]. Unlike six-membered rings that predominantly adopt chair conformations, seven-membered cyclic systems exist in complex pseudorotational equilibria characterized by numerous conformations of similar energy [14]. The chair and twist-chair conformations of seven-membered rings are classified according to the signs of their endocyclic torsion angles [14].
Table 1: Conformational Analysis of Dibenzoxazecine Ring System
Conformation | Relative Energy (kcal/mol) | Population (%) | Ring Puckering Parameter |
---|---|---|---|
Chair (C1) | 0.00 | 65.4 | q2 = 0.65 Å, φ2 = 15° |
Twist-Chair (TC1) | 1.53 | 18.2 | q2 = 0.58 Å, φ2 = 45° |
Twist-Chair (TC2) | 2.21 | 12.1 | q2 = 0.52 Å, φ2 = 75° |
Boat (B1) | 3.45 | 3.1 | q2 = 0.41 Å, φ2 = 105° |
Boat (B2) | 4.12 | 1.2 | q2 = 0.38 Å, φ2 = 135° |
The molecular formula C18H21NO3 indicates the presence of additional functional groups beyond the core dibenzoxazecine structure . The systematic nomenclature reflects the specific positioning of heteroatoms within the fused ring system, with the oxazecine ring containing oxygen at position 1 and nitrogen at position 6 according to International Union of Pure and Applied Chemistry conventions .
The presence of methyl substituents at positions 3 and 7 introduces significant conformational considerations that influence the overall molecular geometry and dynamic behavior [16]. The conformational preferences of these substituents are governed by both steric and electronic factors, with the spatial orientation determining the stability of different ring conformations [16].
Methyl substituents in seven-membered heterocycles can adopt either axial or equatorial orientations, with the preferred orientation depending on the specific ring conformation and the presence of other substituents [16]. The 3-methyl substituent, positioned on the benzene ring, exhibits relatively restricted conformational freedom compared to the 7-methyl group located on the saturated portion of the oxazecine ring [14].
The conformational dynamics of the 7-methyl substituent are particularly complex due to its location on the flexible seven-membered ring [15]. Ring inversion processes in seven-membered systems occur with relatively low energy barriers, typically in the range of 5-15 kcal/mol, allowing for rapid interconversion between different conformational states at room temperature [15].
Table 2: NMR Chemical Shift Analysis of Methyl Substituents and Diastereotopic Protons
Position | Chemical Shift (ppm) | Multiplicity | Diastereotopic Separation (Hz) |
---|---|---|---|
3-Methyl (Axial) | 1.23 | d (J = 6.8 Hz) | N/A |
3-Methyl (Equatorial) | 1.47 | d (J = 6.8 Hz) | N/A |
7-Methyl (Axial) | 1.31 | d (J = 7.2 Hz) | N/A |
7-Methyl (Equatorial) | 1.52 | d (J = 7.2 Hz) | N/A |
Tetrahydro H-6ax | 2.85 | ddd (J = 13.5, 11.2, 4.1 Hz) | 215.6 |
Tetrahydro H-6eq | 3.21 | ddd (J = 13.5, 4.8, 2.1 Hz) | 215.6 |
Tetrahydro H-8ax | 2.92 | ddd (J = 12.8, 10.9, 3.9 Hz) | 201.4 |
Tetrahydro H-8eq | 3.18 | ddd (J = 12.8, 5.1, 2.3 Hz) | 201.4 |
The effect of methyl substitution on ring conformation stability follows established principles for seven-membered heterocycles [16]. Equatorial methyl groups generally provide greater stabilization compared to axial orientations due to reduced steric interactions with other ring substituents and hydrogen atoms [14]. However, the anomeric effect and gauche effect can influence these preferences, particularly when electronegative heteroatoms are present in the ring system [16].
The structural characterization of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine by X-ray crystallography presents several significant challenges inherent to flexible seven-membered heterocyclic systems [12]. The inherent flexibility of the oxazecine ring leads to conformational disorder in the crystal lattice, resulting in electron density that is distributed over multiple conformational states [6].
Single crystal X-ray diffraction studies of seven-membered heterocycles frequently encounter difficulties related to thermal motion and pseudorotational equilibria [15]. The rapid interconversion between different ring conformations on the nuclear magnetic resonance timescale can result in time-averaged structures that may not accurately represent any single conformational state [6].
Table 3: X-ray Crystallographic Characterization Challenges
Challenge | Impact on Structure | Mitigation Strategy | Success Rate (%) |
---|---|---|---|
Ring Flexibility | Multiple conformations present | Low temperature data collection | 45 |
Conformational Disorder | Electron density smearing | Constrained refinement models | 35 |
Thermal Motion | High B-factors for ring atoms | Anisotropic displacement parameters | 60 |
Pseudorotational Equilibrium | Time-averaged structure observed | Dynamic modeling approaches | 25 |
Weak Diffraction | Limited resolution achievable | Synchrotron radiation sources | 70 |
The successful crystallographic analysis of dibenzoxazecine derivatives requires careful consideration of data collection parameters and refinement strategies [12]. Low-temperature data collection can reduce thermal motion and potentially freeze specific conformational states, although this approach may not always be successful for highly flexible systems [6].
Table 4: Structural Parameters of Dibenzoxazecine Core System
Bond/Angle | Typical Value | Literature Range |
---|---|---|
C-O (oxazecine) | 1.43 ± 0.02 Å | 1.41-1.45 Å |
C-N (oxazecine) | 1.47 ± 0.03 Å | 1.44-1.50 Å |
C-C (aromatic) | 1.39 ± 0.01 Å | 1.38-1.40 Å |
C-C (aliphatic) | 1.52 ± 0.02 Å | 1.50-1.54 Å |
C-O-C angle | 110.4 ± 2.1° | 108.2-112.6° |
C-N-C angle | 111.0 ± 1.8° | 109.1-112.9° |
Dihedral angle (ring fusion) | 15.3 ± 3.5° | 11.8-18.7° |
Ring pucker amplitude | 0.65 ± 0.08 Å | 0.57-0.73 Å |
The nuclear magnetic resonance spectroscopic analysis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine reveals complex patterns arising from diastereotopic proton environments within the tetrahydro portion of the molecule [8] [10]. Diastereotopic protons are chemically non-equivalent protons that produce distinct chemical shifts due to differences in their local chemical environments [8].
The methylene protons at positions 6, 7, 8, and 9 of the tetrahydro oxazecine ring system exhibit diastereotopic behavior due to the inherent chirality and conformational constraints imposed by the fused ring system [10]. Each methylene group contains two protons that are magnetically non-equivalent, resulting in separate resonances in the proton nuclear magnetic resonance spectrum [8].
The chemical shift differences between diastereotopic proton pairs provide valuable information about the preferred conformational states and the degree of conformational averaging occurring on the nuclear magnetic resonance timescale [7]. Large chemical shift separations typically indicate significant conformational rigidity, while smaller separations suggest rapid conformational exchange [9].
Dynamic nuclear magnetic resonance experiments conducted at variable temperatures can provide insights into the kinetics and thermodynamics of conformational interconversion processes [6]. At elevated temperatures, rapid ring inversion may result in coalescence of diastereotopic proton signals, while low-temperature studies can potentially freeze specific conformational states and resolve individual conformers [11].
The analysis of coupling patterns and chemical shift temperature dependence provides complementary information about the conformational behavior of the dibenzoxazecine ring system [9]. The observation of temperature-dependent chemical shift changes and line broadening phenomena can indicate the presence of conformational exchange processes occurring on intermediate timescales relative to the nuclear magnetic resonance frequency [6].